2-Chloro-1-[3-(2-chloro-acetyl)-2,4,6-trimethyl-phenyl]-ethanone
Description
Properties
IUPAC Name |
2-chloro-1-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O2/c1-7-4-8(2)13(11(17)6-15)9(3)12(7)10(16)5-14/h4H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXERVPDGZHBHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)CCl)C)C(=O)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-1-[3-(2-chloro-acetyl)-2,4,6-trimethyl-phenyl]-ethanone can be achieved through various methods. One common approach involves the Friedel-Crafts acylation reaction, where an aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst . The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform and temperatures ranging from 0°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-1-[3-(2-chloro-acetyl)-2,4,6-trimethyl-phenyl]-ethanone undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry, where it serves as a precursor or intermediate in the synthesis of pharmaceutical agents. The presence of chloroacetyl groups enhances its reactivity, allowing for further modifications that can lead to the development of new drugs with improved efficacy and selectivity.
- Case Study : Researchers have explored derivatives of chloroacetyl compounds for their potential as anti-cancer agents. The modification of the chloroacetyl group can lead to enhanced biological activity against specific cancer cell lines.
Material Science
In material science, 2-Chloro-1-[3-(2-chloro-acetyl)-2,4,6-trimethyl-phenyl]-ethanone can be utilized in the synthesis of polymers and other materials with specific properties. Its ability to participate in various chemical reactions makes it a valuable building block for creating complex materials.
- Application Example : The compound can be used in the development of coatings or adhesives that require specific thermal or chemical resistance due to its stable structure.
Analytical Chemistry
This compound also finds application in analytical chemistry as a reagent for various assays and analyses. Its distinct chemical properties allow it to act as a marker or standard in chromatographic techniques.
- Research Application : In proteomics research, it has been utilized as a biochemical tool for studying protein interactions and modifications. Its ability to selectively react with certain functional groups makes it an excellent candidate for labeling studies.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(2-chloro-acetyl)-2,4,6-trimethyl-phenyl]-ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules . This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Parameters
Key Observations :
- Chlorination Pattern: Dual chloro substitution (at the acetyl and aryl positions) increases electrophilicity compared to mono-chloro analogs like 2-Chloro-1-(3-ethyl-4-hydroxyphenyl)ethanone .
Physical and Chemical Properties
Table 2: Predicted and Experimental Properties
Analysis :
Reactivity Trends :
- Electrophilicity : The dual chloro substitution in the target compound enhances reactivity in nucleophilic acyl substitutions compared to methoxy-substituted analogs .
- Steric Effects: Trimethyl groups may hinder reactions at the aromatic ring, contrasting with less-hindered analogs like 2-Chloro-1-(2,4-dichlorophenyl)ethanone .
Biological Activity
2-Chloro-1-[3-(2-chloro-acetyl)-2,4,6-trimethyl-phenyl]-ethanone (CAS No. 156641-43-9) is a chlorinated organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14Cl2O2
- Molecular Weight : 273.15 g/mol
- Boiling Point : 419.1 ± 45.0 °C (Predicted)
- Density : 1.218 ± 0.06 g/cm³ (Predicted)
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Friedel-Crafts Acylation : This method involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst.
The compound acts as an electrophile , capable of reacting with nucleophilic sites on proteins or other biomolecules. This interaction may lead to alterations in protein function and cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that derivatives of chlorinated compounds often possess significant anticancer properties. For example:
- Selective Cytotoxicity : Some analogs have demonstrated selective cytotoxicity against cancer cell lines such as HepG2 and MCF-7 with IC50 values ranging from to .
Proteomics Research
The compound is utilized in proteomics to study protein interactions and functions. Its electrophilic nature allows it to modify specific amino acid residues in proteins, thereby altering their activity and interactions .
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Chalcone Derivatives : Research on chalcone derivatives has shown a wide spectrum of pharmacological properties including antiproliferative and antimicrobial activities due to their reactive carbonyl groups .
- Pyrazoline Hybrids : Similar structures have been evaluated for their anticancer activities, with some compounds showing IC50 values lower than those of established chemotherapeutics like doxorubicin .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Chloro-1-[3-(2-chloro-acetyl)-2,4,6-trimethyl-phenyl]-propanone | Structure | Moderate anticancer activity |
| 2-Chloro-1-[3-(2-chloro-acetyl)-2,4,6-trimethyl-phenyl]-butanone | Structure | Lower reactivity compared to ethanone derivative |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 2-Chloro-1-[3-(2-chloro-acetyl)-2,4,6-trimethyl-phenyl]-ethanone, and how do reaction conditions impact yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or chlorination of pre-functionalized acetophenone derivatives. For example, alkylation reactions using 2-chloroacetyl chloride under biphasic conditions (dry acetone, K₂CO₃, KI catalyst) at 60°C yield derivatives with 44–78% efficiency . Key factors influencing yield include:
- Temperature : Lower temperatures (e.g., 0°C) minimize side reactions during acylation .
- Catalyst selection : KI enhances nucleophilic substitution in alkylation steps .
- Purification : HPLC monitoring ensures purity (>95% by analytical chromatography) .
Q. How is structural characterization of this compound performed, and which spectroscopic techniques are critical?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl, chloro-acetyl groups). For instance, methyl protons appear as singlets at δ 2.1–2.3 ppm, while carbonyl carbons resonate at ~200 ppm .
- Mass spectrometry : High-resolution MS (e.g., LC/MS) validates molecular weight (e.g., C₁₄H₁₅Cl₂O₂: 293.04 g/mol) and fragmentation patterns .
- X-ray crystallography : SHELX programs refine crystal structures to resolve ambiguities in dihedral angles or halogen positioning .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloro-acetyl group in nucleophilic substitution reactions?
- Methodological Answer : The α-chloro ketone moiety undergoes SN2 reactions with amines, thiols, or alcohols. Kinetic studies show:
- Steric effects : Bulky substituents on the phenyl ring (e.g., 2,4,6-trimethyl groups) slow reaction rates by ~30% compared to unsubstituted analogs .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate substitutions by stabilizing transition states .
- Leaving group ability : Chloride’s electronegativity enhances leaving-group propensity, but competing elimination pathways may occur under basic conditions .
Q. How do structural modifications (e.g., halogen position, methyl substitution) influence biological activity?
- Methodological Answer :
- Antimicrobial assays : Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) show enhanced activity against S. aureus (MIC: 8 µg/mL vs. 32 µg/mL for methyl-substituted analogs) .
- SAR studies : The 2,4,6-trimethylphenyl group increases lipophilicity (logP ~2.14), improving membrane permeability but reducing solubility in aqueous media .
- Toxicity profiling : In vitro cytotoxicity assays (e.g., HepG2 cells) reveal IC₅₀ values >100 µM, suggesting low acute toxicity .
Q. What crystallographic strategies resolve ambiguities in molecular packing or halogen bonding?
- Methodological Answer :
- SHELXL refinement : Utilizes high-resolution data (<1.0 Å) to model disorder in chloro-acetyl groups. For example, anisotropic displacement parameters differentiate static vs. dynamic disorder .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–Cl···H contacts contribute ~12% to crystal packing) .
- Twinned data correction : SHELXD identifies pseudo-merohedral twinning in orthorhombic systems, improving R-factor convergence (<0.05) .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported reaction yields for similar compounds?
- Methodological Answer :
- Variable analysis : Compare reaction scales (e.g., mmol vs. molar), purity of starting materials, and workup protocols. For example, yields drop by 15–20% when using technical-grade solvents .
- Statistical validation : Apply Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading, and stoichiometry .
- Reproducibility checks : Independent replication studies (e.g., via open-source platforms) validate outlier results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
